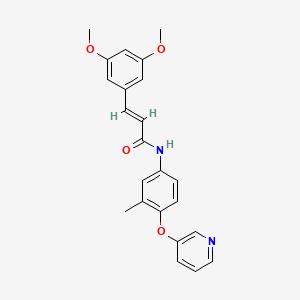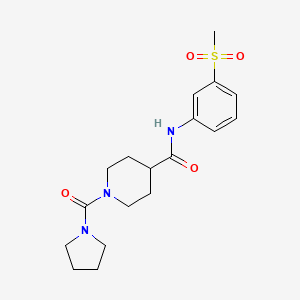
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide, also known as EDP-420, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide works by inhibiting the activity of IDO1, an enzyme that plays a key role in immune regulation. IDO1 is expressed in various cells, including tumor cells, immune cells, and stromal cells. It catalyzes the conversion of tryptophan to kynurenine, which leads to immune suppression and tumor growth. By inhibiting IDO1, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide can increase the levels of tryptophan and decrease the levels of kynurenine, which can enhance immune cell activity and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to increase the production of interferon-gamma and reduce the production of interleukin-6, which can enhance the effectiveness of immunotherapy. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which can reduce inflammation. In autoimmune disorders, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide can reduce immune cell activation and inhibit the production of autoantibodies.
实验室实验的优点和局限性
One advantage of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide is its specificity for IDO1, which can reduce off-target effects. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has shown promise in enhancing the effectiveness of immunotherapy in cancer treatment. However, one limitation of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide.
未来方向
There are several future directions for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide research. One area of interest is the development of more potent and selective IDO1 inhibitors. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide could be used in combination with other immunotherapies to enhance their effectiveness. Furthermore, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide could be investigated for its potential therapeutic applications in other diseases, such as infectious diseases and neurodegenerative disorders. Finally, more research is needed to determine the optimal dosage and administration route for N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide in vivo.
合成方法
The synthesis of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide involves a multistep process that starts with the reaction of 1-ethyl-4-nitropyrazole with 3,3-dimethyl-2-butanone in the presence of a base. The resulting intermediate is then reacted with 5-amino-1H-indole-2-sulfonic acid to form the final product. This method has been optimized to yield high purity and high yields of N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide.
科学研究应用
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has been shown to inhibit the growth of tumor cells by targeting a specific enzyme called IDO1. Inhibition of IDO1 leads to increased T cell activity and a reduction in immune suppression, which can enhance the effectiveness of immunotherapy in cancer treatment. N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide has shown promise in treating autoimmune disorders such as multiple sclerosis and lupus by reducing immune cell activation.
属性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-19-9-10(8-16-19)18-23(21,22)11-5-6-13-12(7-11)15(2,3)14(20)17-13/h5-9,18H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOBQOKVFXRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)
![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)



![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
